1,3-Pentanediol

説明

Overview of 1,3-Pentanediol within the Chemical Compound Class

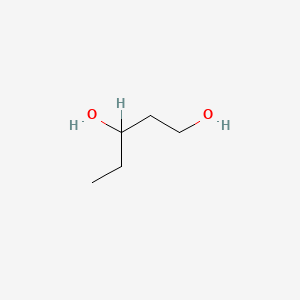

This compound, with the chemical formula C₅H₁₂O₂, is classified as an aliphatic acyclic diol. fda.gov Diols, also known as glycols, are compounds containing two hydroxyl (-OH) functional groups. Specifically, this compound belongs to the class of organic compounds known as secondary alcohols, as one of its hydroxyl groups is attached to a secondary carbon atom. hmdb.ca The structure consists of a five-carbon chain with hydroxyl groups located at the first and third positions. This arrangement allows for hydrogen bonding, influencing its solubility and reactivity.

The compound is a colorless liquid that is soluble in water and other organic solvents. Its chemical behavior is characteristic of alcohols; the hydroxyl groups can undergo key reactions such as oxidation to form ketones or carboxylic acids, reduction to yield alkanes, or substitution to create esters and other derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | pentane-1,3-diol | nih.gov |

| Molecular Formula | C₅H₁₂O₂ | fda.govnih.gov |

| Molecular Weight | 104.15 g/mol | fda.govnih.gov |

| Physical State | Colorless liquid | |

| CAS Number | 3174-67-2 | nih.gov |

| Stereochemistry | Racemic | fda.gov |

| Hydrogen Bond Donor Count | 2 | hmdb.ca |

| Hydrogen Bond Acceptor Count | 2 | hmdb.ca |

| Rotatable Bond Count | 3 | hmdb.ca |

This compound is structurally related to other simple diols used in research and industry. A comparison highlights the differences in properties and applications that arise from variations in carbon chain length and hydroxyl group placement.

Table 2: Comparison of this compound with Structurally Related Diols

| Compound | Molecular Formula | Boiling Point (°C) | Key Research Areas/Applications | Reference |

| This compound | C₅H₁₂O₂ | Not Reported | Studied in metabolic pathways; monomer for polymers. | |

| 1,3-Propanediol (B51772) | C₃H₈O₂ | 214 | Polyester (B1180765) synthesis; extraction solvent. | |

| 1,5-Pentanediol | C₅H₁₂O₂ | 242 | Monomer for polyesters and polyurethanes. | mdpi.com |

| 1,3-Butanediol (B41344) | C₄H₁₀O₂ | 207 | Studied in nutrient metabolism. |

Foundational Research Trajectories of this compound Chemistry

Academic research on this compound is part of a broader investigation into the synthesis and application of 1,3-diols. The 1,3-diol motif is a crucial structural subunit found in numerous biologically active natural products, particularly polyketides. thieme-connect.comacs.orgsci-hub.st This prevalence has spurred the development of diverse and sophisticated methods for their stereoselective synthesis. thieme-connect.com

Key research trajectories in the chemistry of 1,3-diols, including this compound, include:

Stereoselective Synthesis: A significant body of research focuses on controlling the three-dimensional arrangement (stereochemistry) of the hydroxyl groups. The development of methods to synthesize specific stereoisomers is critical, as minor structural changes can dramatically affect a molecule's properties. thieme-connect.com Common strategies include:

Aldol (B89426) Reactions: The aldol reaction is a powerful tool for carbon-carbon bond formation and is widely used to construct 1,3-diol structures. sci-hub.stresearchgate.net Research continues to advance new methodologies for highly stereoselective aldol reactions. researchgate.net

Stereoselective Reduction: The reduction of β-hydroxyketones or 1,3-diketones is a primary method for producing 1,3-diols. thieme-connect.com This can be achieved through substrate-induced diastereoselective reduction or asymmetric hydrogenation using chiral catalysts. thieme-connect.com

Biocatalysis: The use of enzymes for the reduction of diketones or for desymmetrization offers a green and highly selective route to chiral 1,3-diols. thieme-connect.com

Synthesis from Renewable Resources: A modern research trajectory is the production of diols from biomass. Lignocellulosic biomass can be converted into platform chemicals like furfural (B47365), which can then be catalytically transformed into various diols. mdpi.com For example, research has demonstrated the conversion of furfural to 1,4-pentanediol (B150768) and furfuryl alcohol to 1,3-cyclopentanediol. rsc.orgresearchgate.net These pathways represent a move toward more sustainable chemical production. mdpi.com

Polymer Chemistry: this compound and its derivatives, such as 2,2,4-trimethyl-1,3-pentanediol (B51712), serve as important monomers in the synthesis of polymers. ontosight.ai They are used to create polyesters and polyurethanes, contributing to materials with specific properties like flexibility and durability. ontosight.aiontosight.ai Research in this area explores how the structure of the diol monomer influences the final properties of the polymer. ontosight.ai

Biochemical Investigation: this compound has been identified in human blood, where it is considered an exogenous compound and part of the human exposome—the collection of all environmental exposures in a lifetime. hmdb.ca Its presence has led to its inclusion in studies of metabolic pathways.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-2-5(7)3-4-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOPINZRYMFPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953678 | |

| Record name | Pentane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3174-67-2 | |

| Record name | 1,3-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3174-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Pentanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003174672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Pentanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-PENTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAJ73A2WR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Industrial Production of 1,3 Pentanediol

Catalytic Hydrogenation Routes for 1,3-Pentanediol Synthesis

Catalytic hydrogenation represents a cornerstone of industrial chemical synthesis. For diols, this typically involves the reduction of dicarboxylic acids or the hydrogenolysis of cyclic ethers. While these routes are well-established for various diols, their application specifically for this compound is nuanced.

Production via Glutaric Acid and Its Derivatives

The catalytic hydrogenation of glutaric acid and its related esters is a prominent industrial method for producing C5 diols. This process generally employs metal catalysts such as palladium or platinum and is conducted under conditions of high temperature and pressure to achieve efficient conversion.

While some general chemical literature mentions the hydrogenation of glutaric acid as a potential route to this compound, the overwhelming body of scientific and patent literature documents this pathway for the synthesis of its isomer, 1,5-Pentanediol . chemicalbook.comatamanchemicals.com The hydrogenation of the two carboxylic acid groups in glutaric acid (pentanedioic acid) logically leads to hydroxyl groups at the terminal positions (1 and 5).

Hydrogenolysis of Tetrahydrofurfuryl Alcohol Precursors

Hydrogenolysis, a chemical reaction involving the cleavage of a C-O bond by hydrogen, is another significant pathway for diol synthesis from biomass-derived feedstocks. Tetrahydrofurfuryl alcohol (THFA) is a key precursor that can be produced from the hydrogenation of furfural (B47365). mdpi.com Although the hydrogenolysis of THFA has been cited as a method to synthesize this compound, detailed studies consistently show that this reaction selectively yields 1,5-Pentanediol . rsc.orgoup.com

The reaction mechanism involves the ring-opening of the tetrahydrofuran (B95107) structure, which results in a linear five-carbon chain with hydroxyl groups at the 1 and 5 positions. rsc.org Catalysts developed for this process, such as rhodium on silica (B1680970) modified with rhenium oxide (Rh-ReOₓ/SiO₂) or various nickel-based catalysts, are optimized for the selective cleavage of the ether bond to produce 1,5-Pentanediol. rsc.orgacs.org

Biocatalytic and Microbial Production of this compound

In contrast to the chemical routes that favor the 1,5-isomer, biocatalytic methods have been specifically engineered for the de novo production of this compound. This approach leverages the precision of enzymes to construct the desired molecular architecture from simple renewable feedstocks.

Engineered Microorganisms for Diol Biosynthesis

The first successful microbial production of this compound was achieved by engineering a synthetic metabolic pathway in the bacterium Escherichia coli. nih.gov This work established a novel platform for producing various 1,3-diols. The engineered pathway was designed by modifying a previously reported (R)-1,3-butanediol synthetic pathway. nih.gov

The synthesis of this compound in the recombinant E. coli begins with the substrates glucose (for energy and cofactors) and propionate (B1217596). The key steps are catalyzed by a series of heterologous and endogenous enzymes:

Propionate CoA-transferase (pct) from Megasphaera elsdenii activates propionate to propionyl-CoA.

Thiolase (bktB) from Ralstonia eutropha catalyzes the condensation of propionyl-CoA and acetyl-CoA (derived from glucose metabolism) to form 3-ketovaleryl-CoA.

NADPH-dependent acetoacetyl-CoA reductase (phaB) , also from R. eutropha, reduces the 3-keto group to a hydroxyl group, yielding 3-hydroxyvaleryl-CoA.

Butyraldehyde dehydrogenase (bld) from Clostridium saccharoperbutylacetonicum reduces the thioester to an aldehyde, forming 3-hydroxyvaleraldehyde.

Endogenous alcohol dehydrogenases present in the E. coli host perform the final reduction of the aldehyde to an alcohol, completing the synthesis of this compound. nih.gov

This pioneering research demonstrated that recombinant E. coli strains successfully produced this compound in shake flask cultures when fed with glucose and propionate. nih.gov

Process Optimization and Reaction Engineering for this compound

The optimization of reaction conditions and catalyst systems is critical for achieving high yields and selectivity in both chemical and biological production processes.

Investigation of Catalyst Systems and Their Performance

For chemical synthesis routes related to C5 diols, catalyst performance is paramount. However, as noted, these systems are primarily optimized for 1,5-Pentanediol production.

| Precursor | Catalyst System | Primary Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Glutaric Acid / Derivatives | Palladium (Pd) or Platinum (Pt) on a support | 1,5-Pentanediol | High Temperature, High Pressure | , chemicalbook.com |

| Tetrahydrofurfuryl Alcohol (THFA) | Rh-ReOₓ/SiO₂ | 1,5-Pentanediol | 120 °C, 6 MPa H₂ | acs.org |

| Tetrahydrofurfuryl Alcohol (THFA) | Ni/Y₂O₃ | 1,5-Pentanediol | 150 °C, 3 MPa H₂ | acs.org |

For the biocatalytic production of this compound, the "catalyst" is the whole-cell microorganism, and "process engineering" involves metabolic engineering of the enzymatic pathway. The performance is measured by the product titer achieved.

| Organism | Engineered Pathway Enzymes | Substrates | Product | Reference |

|---|---|---|---|---|

| Escherichia coli | Propionate CoA-transferase (pct) | Glucose, Propionate | This compound | nih.gov |

| Thiolase (bktB) | ||||

| NADPH-dependent acetoacetyl-CoA reductase (phaB) | ||||

| Butyraldehyde dehydrogenase (bld) | ||||

| Endogenous Alcohol Dehydrogenase(s) |

This work highlights the first reported microbial production of this compound, establishing a foundation for future optimization of titers through advanced metabolic and process engineering strategies. nih.govmdpi.com

Influence of Reaction Temperature and Pressure on Yield and Selectivity

The yield and selectivity in the synthesis of pentanediols are critically dependent on reaction temperature and pressure. These parameters influence reaction rates, catalyst activity, and the prevalence of side reactions.

In the context of producing pentanediols from biomass-derived furfural, for instance, temperature plays a significant role. For the synthesis of 1,5-Pentanediol from furfural over a Pt/ReOₓ/TiO₂ catalyst, increasing the reaction temperature is beneficial for the cleavage of the cyclic ether C-O bond, but it also promotes undesired hydrolysis reactions of the furan (B31954) ring's C=C bond. sciopen.com In contrast, increasing hydrogen pressure was found to have no significant effect on the hydrolysis of the C-OH bond in this specific process. sciopen.com For the hydrogenation of γ-valerolactone (GVL) to 1,4-Pentanediol (B150768) over a Cu/SiO₂ catalyst, an increase in temperature leads to higher GVL conversion but decreases the selectivity towards the desired 1,4-Pentanediol, favoring the formation of 2-methyltetrahydrofuran (B130290) (MTHF). mdpi.com Therefore, lower temperatures, specifically below 413 K (140 °C), are preferable for maximizing the selectivity of 1,4-Pentanediol in this system. mdpi.com

More specific data is available for the synthesis of 2,2,4-trimethyl-1,3-pentanediol (B51712) (TMDP) from isobutyraldehyde (B47883). In a continuous flow process using a sodium hydroxide (B78521) catalyst, the reaction temperature was a key variable. energetic-materials.org.cn Optimal conditions were identified as a reaction temperature of 40 °C, which, combined with other optimized parameters, resulted in a high conversion of isobutyraldehyde (99.02%) and a high selectivity for TMDP (93.57%), achieving a final yield of 92.65%. energetic-materials.org.cn For the synthesis of its monoisobutyrate ester, a related process, optimal reaction temperatures are cited to be in the range of 60-65 °C. google.com

The effect of hydrogen pressure is a critical factor in hydrogenation reactions. In the conversion of furfuryl alcohol, high hydrogen pressure can significantly increase the conversion rate. energetic-materials.org.cn However, this can also lead to a decrease in selectivity for the desired pentanediol (B8720305) products. google.com For example, in the hydrogenation of furfuryl alcohol over a 2Pt/MgO-200 catalyst, increasing hydrogen pressure from 0.5 to 3 MPa boosted the conversion rate, but the selectivity for pentanediol decreased. google.com An optimal pressure of 1 MPa was therefore chosen. google.com Similarly, in the hydrogenolysis of furfural to 1,2-Pentanediol over a Rh/OMS-2 catalyst, increasing pressure beyond 30 atm led to a decrease in selectivity. energetic-materials.org.cn

Table 1: Influence of Temperature and Pressure on Pentanediol Synthesis

| Target Compound | Precursor | Catalyst | Temperature (°C) | Pressure (MPa) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| 1,4-Pentanediol | γ-Valerolactone | Cu/SiO₂ | < 140 | 1.3 | Lower temperatures favor selectivity for 1,4-Pentanediol. | mdpi.com |

| Pentanediols | Furfuryl Alcohol | 2Pt/MgO-200 | 160 | 0.5 - 3.0 | Increasing pressure boosts conversion but can decrease selectivity. Optimal pressure found to be 1 MPa. | google.com |

| 2,2,4-trimethyl-1,3-pentanediol | Isobutyraldehyde | NaOH | 40 | Not specified (Flow Reactor) | Optimal temperature for high yield (92.65%) and selectivity (93.57%). | energetic-materials.org.cn |

| 1,5-Pentanediol | Furfural | Pt/ReOₓ/TiO₂ | 130 | 6.0 | Achieved a maximum yield of 29.72%. | sciopen.com |

| 1,2-Pentanediol | Furfural | Rh/OMS-2 | 160 | ~3.0 (30 atm) | Pressure beyond 30 atm decreased selectivity. | energetic-materials.org.cn |

Kinetic Studies and Reaction Pathway Control

Kinetic studies are essential for understanding reaction mechanisms and optimizing process conditions for industrial production. The reaction pathway determines the final product distribution, and controlling it is key to achieving high selectivity.

For the synthesis of 2,2,4-trimethyl-1,3-pentanediol from isobutyraldehyde, a kinetic study was performed in a continuous flow microchannel reactor. energetic-materials.org.cn The investigation, conducted at different temperatures with sodium hydroxide as the catalyst, determined that the macroscopic kinetics fit a second-order model. energetic-materials.org.cn The activation energy for this process was calculated to be 26.34 kJ·mol⁻¹. energetic-materials.org.cn A separate kinetic study of the aldol (B89426) condensation of isobutyraldehyde also analyzed the reaction mechanism, suggesting the process could occur in a single trimerization step of three aldehyde molecules to form a monoester of the diol, with the diol itself being produced via a subsequent hydrolysis side reaction. scirp.org

The reaction pathway for the formation of pentanediols from biomass, such as furfural, is complex and involves multiple competing reactions. The hydrogenation of furfuryl alcohol can lead to 1,2-Pentanediol through the hydrogenolysis of a C-O bond in the furan ring, or it can lead to 1,5-Pentanediol via an intermediate, tetrahydrofurfuryl alcohol (THFA). kipmi.or.idd-nb.info Controlling which of these parallel pathways is favored is a significant challenge in catalyst design and process control. acs.org For instance, the absence of THFA as a product in some systems suggests that the direct hydrogenolysis of the furan ring's C-O bond is the preferred pathway over the hydrogenation of the ring's double bonds. kipmi.or.id

Kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism, have been applied to describe these complex reactions. For the hydrogenolysis of furfural to 1,2-Pentanediol, a dual-site LHHW model was developed, with calculated activation energies of 12.3 and 27.6 kcal/mol for the respective reaction steps. In another study on the hydrogenation of furfuryl alcohol to THFA, the kinetic data was best fitted by a single-site Langmuir-Hinshelwood model, which assumes that the surface reaction is the rate-controlling step. acs.org

Table 2: Kinetic Data for 1,3-Diol Synthesis and Related Reactions

| Reaction | Catalyst | Kinetic Model | Activation Energy (Ea) | Key Findings | Reference |

|---|---|---|---|---|---|

| Isobutyraldehyde to 2,2,4-trimethyl-1,3-pentanediol | NaOH | Second-order | 26.34 kJ·mol⁻¹ | The process was effectively controlled in a microchannel reactor, shortening reaction time. | energetic-materials.org.cn |

| Furfural to 1,2-Pentanediol | Rh/OMS-2 | Langmuir-Hinshelwood | 12.3 & 27.6 kcal·mol⁻¹ | A dual-site mechanism was proposed for the reaction pathway. | |

| Furfuryl Alcohol to 1,2-Pentanediol | ZrOCl₂·8H₂O | Pseudo-first-order | 65 kJ·mol⁻¹ | Highlights the potential of transition-metal-based catalysts. | kipmi.or.id |

| Furfuryl Alcohol to 1,2-Pentanediol | VOSO₄·H₂O | Pseudo-first-order | 55 kJ·mol⁻¹ | Highlights the potential of transition-metal-based catalysts. | kipmi.or.id |

| Furfuryl Alcohol to 1,2-Pentanediol | FeCl₃·6H₂O | Pseudo-first-order | 37 kJ·mol⁻¹ | Highlights the potential of transition-metal-based catalysts. | kipmi.or.id |

Chemical Reactivity and Mechanistic Investigations of 1,3 Pentanediol

Oxidation Reactions of 1,3-Pentanediol

The oxidation of this compound can yield various products depending on the oxidizing agent and reaction conditions. The presence of both a primary and a secondary hydroxyl group allows for selective or full oxidation. The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, while the secondary alcohol can be oxidized to a ketone. solubilityofthings.com

Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide are known to oxidize the hydroxyl groups in this compound to form ketones or carboxylic acids. For instance, the oxidation of a related compound, 2,2,4-trimethyl-1,3-pentanediol (B51712), with household bleach (sodium hypochlorite) in acetic acid has been investigated as a "green" alternative to chromium-based reagents. chegg.com In this case, three potential products can be formed: oxidation of the primary alcohol, oxidation of the secondary alcohol, or oxidation of both. chegg.com The specific product formed can be identified using techniques like infrared spectroscopy. chegg.com

A study on the oxidation of 2,2,4-trimethyl-1,3-pentanediol suggests that the secondary alcohol is typically oxidized to a ketone, yielding 2,2,4-trimethyl-3-pentanone. brainly.com However, tertiary alcohols, which have a similar structure to one of the hydroxyl-bearing carbons in this substituted pentanediol (B8720305), are generally resistant to oxidation due to the lack of a hydrogen atom on the carbon atom bonded to the hydroxyl group. brainly.com

Furthermore, oxidative cleavage of the C-C bond in 1,3-diols can occur under specific conditions. For example, 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) can facilitate the oxidative cleavage of 1,3-diols to produce 1,2-diketones in high yields under mild conditions. organic-chemistry.org This method is applicable to a range of 1,3-diols, including those with steric hindrance and various substituents. organic-chemistry.org The proposed mechanism involves the formation of a keto-enol intermediate, followed by nucleophilic attack and cleavage of the carbon-carbon bond. organic-chemistry.org

The following table summarizes the oxidation products of this compound and its derivatives under different conditions:

| Starting Material | Oxidizing Agent(s) | Product(s) | Citation |

| This compound | Potassium permanganate, Chromium trioxide | Ketones, Carboxylic acids | |

| This compound | Strong oxidizing agent | Most oxidized product (structure to be drawn) | chegg.com |

| 2,2,4-Trimethyl-1,3-pentanediol | Sodium hypochlorite, Acetic acid | Oxidation of primary alcohol, secondary alcohol, or both | chegg.com |

| 2,2,4-Trimethyl-1,3-pentanediol | Standard oxidizing agents | 2,2,4-trimethyl-3-pentanone | brainly.com |

| 1,3-Diols | 2-Iodoxybenzoic acid (IBX), DMSO | 1,2-Diketones | organic-chemistry.org |

Reduction Reactions of this compound

As a diol, this compound is already in a reduced state. However, it can be formed through the reduction of other functional groups. For instance, the reduction of a covalent adduct formed during the inactivation of butyryl-CoA dehydrogenase with an acetylenic thio ester, using sodium borohydride, releases this compound. nih.gov This indicates that a precursor containing a suitable functional group at the 1 and 3 positions can be reduced to form the diol.

The reduction of β-hydroxy ketones is a key method for synthesizing 1,3-diols. For example, 2,4,4-trimethyl-1,3-pentanediol can be synthesized by the reduction of the corresponding β-hydroxy ketone. acs.org The stereoselectivity of this reduction can be influenced by the choice of reducing agent and the use of chelating agents like BCl₃. acs.org While reducing agents like 9-BBN and DIBALH were found to be ineffective in certain BCl₃-mediated reductions, others like THF·BH₃ and t-BuNH₂·BH₃ did produce 1,3-diols, albeit with low syn-selectivity. acs.org

Substitution Reactions and Functional Group Transformations of this compound

The hydroxyl groups of this compound can undergo substitution reactions to be replaced by other functional groups like halides or esters. Reagents such as thionyl chloride or phosphorus tribromide are commonly used to substitute the hydroxyl groups with halogens.

These substitution reactions are fundamental for creating derivatives of this compound with altered chemical properties. For example, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate is a widely used derivative. oecd.orgatamanchemicals.com The synthesis of such esters can be part of a complex process involving condensation and Tishchenko reactions of aldehydes. google.com

Furthermore, 1,3-diols can be used as nucleophiles in substitution reactions. In a reaction with N,N-spiro bridged octachlorobiscyclotriphosphazene, 1,3-propanediol (B51772) (a related diol) participates in a nucleophilic substitution that results in a rearranged ansa product. researchgate.net

The hydroxyl groups of 1,3-diols can also be transformed into other functional groups to facilitate further reactions. For example, converting them into good leaving groups, such as tosylates, allows for subsequent nucleophilic substitution or elimination reactions. oup.com The acetolysis of 2-acetoxy-4-tosylates of 2,4-pentanediol (B147393), a related 1,3-diol, has been studied to understand the reaction mechanism. capes.gov.br

The table below provides examples of substitution and functional group transformations involving this compound and related diols:

| Reactant(s) | Reagent(s)/Catalyst(s) | Product Type | Citation |

| This compound | Thionyl chloride, Phosphorus tribromide | Halogenated pentanes | |

| 1,3-Propanediol, N,N-spiro bridged octachlorobiscyclotriphosphazene | Sodium salts of alcohols | Ansa products | researchgate.net |

| Aziridinofullerene, various diols (including 1,3-propanediol) | p-Toluenesulfonic acid | Fullerene-fused dioxygenated ring compounds | rsc.org |

Intramolecular Cyclization and Ring-Forming Reactions Involving this compound

This compound and its derivatives can participate in intramolecular cyclization reactions to form heterocyclic compounds. A notable example is the formation of 1,3-dioxanes through the reaction of a carbonyl compound with a 1,3-diol like 1,3-propanediol, typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org This reaction is a common method for protecting carbonyl groups in organic synthesis. organic-chemistry.org

The Dieckmann cyclization, an intramolecular Claisen condensation, is another important ring-forming reaction, although it typically involves diesters rather than diols directly. openstax.org However, derivatives of 1,3-diols could potentially be converted to suitable precursors for such reactions.

Intramolecular cyclization can also be achieved through other mechanisms. For instance, an intramolecular Wittig cyclization can be used to construct a cyclopentenone ring system. nih.gov While not directly involving this compound, this highlights a strategy that could be adapted for suitably functionalized derivatives. The intramolecular oxidative cyclization of 5-stannyl-1,3-pentanediol derivatives with lead tetraacetate is another example of a ring-forming reaction. researchgate.net

Transition-metal-catalyzed intramolecular cyclizations are powerful methods for synthesizing medium-sized heterocycles. mdpi.com These reactions can involve the formation of carbon-carbon or carbon-heteroatom bonds.

Reaction Mechanisms of this compound Derivatives (e.g., Solvolysis)

The study of reaction mechanisms of this compound derivatives provides insight into the reactivity and stereochemical outcomes of their transformations. Solvolysis reactions of 2,4-pentanediol derivatives, which are structurally similar to this compound, have been investigated to understand the role of intermediate species. oup.comcapes.gov.broup.com

The solvolysis of 2,4-pentanediol derivatives often proceeds through cyclic intermediates. For example, the acetolysis of the tosylate of 4-acetoxy-2-pentanol, a derivative of 2,4-pentanediol, gives 2,4-diacetoxypentane (B1295394) with retention of configuration, suggesting the involvement of a six-membered acetoxonium cation intermediate. oup.com The fluoroborate salt of this acetoxonium cation has been prepared and characterized. oup.com

In contrast, the hydrolysis of the tosylate proceeds with almost complete inversion of configuration. oup.com The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile. The reactions of cyclic orthoacetates of 2,4-pentanediol with water lead to retention of configuration, while reactions with other reagents like hydrogen chloride result in inversion. oup.com

The stereochemistry of 1,3-diols is also an important consideration in their reactions. 2,4-Pentanediol can exist as a pair of enantiomers (2R,4R and 2S,4S) and a meso compound. pressbooks.pub The stereochemical course of reactions involving these isomers can provide valuable mechanistic information. For instance, in the reduction of β-hydroxy ketones to form 1,3-diols, the stereoselectivity can be controlled to favor either the syn or anti diastereomer. Ab initio calculations have shown that the chair conformation of the boronate anion derived from syn-2,4-pentanediol is more stable than the twist conformation from the anti-diol, explaining the preference for the syn product in certain reductions. acs.org

The stereochemistry of nucleophilic addition to carbonyl compounds, a common route to alcohols, is also well-studied. Attack of a nucleophile on an asymmetric carbonyl group creates a new stereocenter, and the stereochemical outcome can be controlled in enzymatic reactions or influenced by steric hindrance in non-enzymatic reactions. libretexts.org

Structural Diversity and Derivatives of 1,3 Pentanediol

Synthesis of Key Derivatives (e.g., 2,2,4-Trimethyl-1,3-Pentanediol (B51712) Monoisobutyrate, Diisobutyrate)

The synthesis of commercially significant derivatives of 1,3-pentanediol, such as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate and diisobutyrate, typically originates from isobutyraldehyde (B47883) rather than this compound itself. These derivatives are valued as coalescing agents in paints and coatings.

2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate:

This monoester is primarily synthesized through a one-step process involving the aldol (B89426) condensation and subsequent Cannizzaro reaction of isobutyraldehyde in the presence of an alkaline catalyst. researchgate.netchemicalbook.com Various catalysts have been investigated for this reaction, including sodium hydroxide (B78521), calcium hydroxide, and sodium methoxide. researchgate.netscientific.net

A study optimizing the synthesis using sodium hydroxide as the catalyst identified the following optimal conditions: a catalyst dosage of 2%, a reaction temperature of 50°C, and a reaction time of 4 hours. scientific.net Under these conditions, a high conversion of isobutyraldehyde (93.10%) and a high selectivity for the target monoisobutyrate product (92.98%) were achieved. scientific.net The process can be summarized in the following table:

| Catalyst | Catalyst Dosage | Reaction Temperature (°C) | Reaction Time (h) | Isobutyraldehyde Conversion (%) | Product Selectivity (%) |

| Sodium Hydroxide | 2% | 50 | 4 | 93.10 | 92.98 |

2,2,4-Trimethyl-1,3-Pentanediol Diisobutyrate:

The diisobutyrate derivative can be synthesized through several routes. One method involves the reaction of 3-hydroxy-2,2,4-trimethylpentyl isobutyrate (the monoisobutyrate) in the presence of an alkali metal isobutyrate. google.com

Another innovative process utilizes a byproduct from the commercial production of the monoisobutyrate, namely 2,4-diisopropyl-5,5-dimethylmetadioxane. google.com This process involves the acid-catalyzed cleavage and esterification of the metadioxane with isobutyric acid. google.com Strong acid catalysts such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid are effective in this conversion, with reaction temperatures ranging from approximately 80°C to 200°C. google.com This method provides an efficient way to convert a byproduct into a valuable product.

| Starting Material | Reagent | Catalyst | Temperature (°C) |

| 3-hydroxy-2,2,4-trimethylpentyl isobutyrate | Alkali metal isobutyrate | - | - |

| 2,4-diisopropyl-5,5-dimethylmetadioxane | Isobutyric acid | Strong acid (e.g., H₂SO₄) | 80-200 |

Isomerism and Stereochemistry of this compound and Its Derivatives

The spatial arrangement of atoms in this compound and its derivatives gives rise to various forms of isomerism, most notably stereoisomerism.

This compound:

The structure of this compound contains one chiral center at the carbon atom bearing the secondary hydroxyl group (C3). The carbon at the C1 position is not chiral as it is bonded to two hydrogen atoms. The presence of one chiral center means that this compound exists as a pair of enantiomers: (R)-1,3-pentanediol and (S)-1,3-pentanediol. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. Commercially available this compound is typically a racemic mixture, containing equal amounts of both enantiomers.

2,2,4-Trimethyl-1,3-Pentanediol and its Derivatives:

The derivative 2,2,4-trimethyl-1,3-pentanediol has two chiral centers at the C3 and C4 positions. The maximum number of stereoisomers can be calculated using the 2^n rule, where n is the number of chiral centers. In this case, with n=2, there is a possibility of 2² = 4 stereoisomers. These would exist as two pairs of enantiomers (diastereomeric to each other). The specific stereochemistry of the synthesized derivatives will depend on the reaction conditions and catalysts used.

The concept of stereoisomerism is crucial as different stereoisomers can exhibit different biological activities and physical properties. For instance, in analogous compounds like 1,3-cyclopentanediol, cis and trans isomers exist, with the trans isomer being a pair of enantiomers and the cis isomer being a meso compound. sydney.edu.au

Reactivity and Derivatization Mechanisms from this compound

The chemical behavior of this compound is dictated by its two hydroxyl groups, which are the primary sites for reactivity. These -OH groups can participate in a variety of reactions, allowing for the synthesis of a wide range of derivatives.

The primary hydroxyl group at the C1 position and the secondary hydroxyl group at the C3 position exhibit different reactivities, which can be exploited for selective derivatization. Generally, primary alcohols are more reactive than secondary alcohols in many reactions, such as esterification and oxidation, due to less steric hindrance.

Key Reactions and Mechanisms:

Esterification: this compound can be converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is typically acid-catalyzed (e.g., Fischer esterification) and proceeds via nucleophilic acyl substitution. The hydroxyl group's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. By controlling the stoichiometry of the reactants, it is possible to selectively form the monoester at the more reactive primary hydroxyl group or the diester.

Oxidation: The hydroxyl groups of this compound can be oxidized to form carbonyl compounds. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid, while the secondary alcohol can be oxidized to a ketone. The choice of oxidizing agent (e.g., potassium permanganate (B83412), chromium trioxide) and reaction conditions determines the extent of oxidation. For instance, a study on the oxidation of the related 2,2,4-trimethyl-1,3-pentanediol showed that the secondary alcohol is typically oxidized to a ketone.

Substitution Reactions: The hydroxyl groups can be replaced by other functional groups, such as halides, through substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this purpose. The reaction mechanism typically involves the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic attack by the halide ion.

The ability to undergo these and other derivatization reactions makes this compound a versatile building block in organic synthesis.

Applications of 1,3 Pentanediol and Its Derivatives in Chemical Industries and Materials Science

Role as Chemical Intermediates for Polymer Synthesis

Diols like 1,3-Pentanediol serve as fundamental monomers in the synthesis of various polymers through step-growth polymerization. The two hydroxyl (-OH) groups on the pentanediol (B8720305) molecule can react with dicarboxylic acids or their derivatives to form ester linkages, creating long polyester (B1180765) chains. This polycondensation reaction is a cornerstone of the polymer industry.

While this compound itself is a viable monomer, its derivatives are also crucial. For example, derivatives such as 2,2,4-trimethyl-1,3-pentanediol (B51712) are used to produce polyester resins. nih.govgoogle.com These resulting polyesters can be tailored for a variety of applications, from fibers and textiles to molding compounds and coatings, by selecting specific co-monomers and controlling the polymerization conditions. researchgate.net The structure of the diol, including the chain length and the position of the hydroxyl groups, significantly influences the properties of the final polymer, such as its flexibility, thermal stability, and chemical resistance.

Bio-based diols, such as 1,3-propanediol (B51772) and (R)-1,3-butanediol, are gaining traction for creating more sustainable polyesters. researchgate.netnbinno.comnsf.gov This trend highlights the potential for developing bio-based polymers from analogous diols like this compound, contributing to the production of high-performance, renewable materials.

Functionality in Coatings and Paint Formulations, including Coalescing Properties

Derivatives of this compound are critical additives in the coatings and paint industry, primarily for their role as coalescing agents. Specifically, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is recognized as a premier coalescent for latex paints. atamanchemicals.com

A coalescing agent's primary function is to lower the minimum film-forming temperature (MFFT) of a latex paint. atamanchemicals.com It temporarily plasticizes the polymer emulsion particles, allowing them to fuse together as the water evaporates, thereby forming a continuous, durable, and uniform film. atamanchemicals.com This process is essential for achieving optimal paint performance, especially when applied in various weather conditions and on substrates with different levels of porosity. atamanchemicals.com

The use of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate enhances several key properties of paint films:

Improved Film Integrity: It ensures the formation of a solid film even at low temperatures. atamanchemicals.com

Enhanced Durability: It improves scrub resistance, washability, and resistance to mud cracking. atamanchemicals.com

Better Appearance: It aids in superior color development and touch-up performance. atamanchemicals.com

Formulation Stability: It has excellent hydrolytic stability, making it compatible with a wide range of latex emulsions, including high-pH acrylics. atamanchemicals.com

Furthermore, this derivative is a slow-evaporating, water-insoluble solvent that also enhances the thickening efficiency of associative thickeners used in paint formulations. atamanchemicals.com Due to its low vapor pressure, it helps manufacturers meet volatile organic compound (VOC) limitations. atamanchemicals.com

Table 1: Performance Enhancements in Latex Paints with 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate

| Property Enhanced | Description |

| Low-Temperature Coalescence | Enables proper film formation in cooler conditions. atamanchemicals.com |

| Scrub Resistance & Washability | Increases the durability of the dried paint film against cleaning and abrasion. atamanchemicals.com |

| Color Development | Ensures uniform and vibrant color in the final coating. atamanchemicals.com |

| Thermal Flexibility | Improves the paint's ability to expand and contract with temperature changes without cracking. atamanchemicals.com |

| Thickening Efficiency | Works effectively with associative thickeners to achieve desired viscosity. atamanchemicals.com |

Application as Plasticizers and Property Modifiers in Polymeric Materials

Plasticizers are additives that increase the flexibility, workability, and durability of a material, most notably plastics. Derivatives of this compound, such as 2,2,4-trimethyl-1,3-pentanediol diisobutyrate, are utilized as non-phthalate plasticizers. sunwisechem.com These compounds are particularly valuable in applications where the use of traditional phthalate (B1215562) plasticizers is a concern.

When incorporated into a polymer matrix like polyvinyl chloride (PVC), these diol derivatives position themselves between the polymer chains. This spacing reduces the intermolecular forces, allowing the chains to move more freely and imparting greater flexibility to the material. sunwisechem.com For example, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate is noted for its good compatibility with PVC resin, and it can reduce the viscosity of PVC plastisols while increasing their viscosity stability. sunwisechem.com This makes it a suitable plasticizer for materials used in toys and food packaging. sunwisechem.com

The ester derivatives of this compound can be engineered to fine-tune specific properties in polymers like PVC and polyesters, including flexibility and thermal stability. The selection of the specific ester derivative allows for precise control over the final characteristics of the polymeric material.

Utilization in Specialty Chemical Production

This compound and its derivatives serve as versatile chemical intermediates for the synthesis of a variety of specialty chemicals. google.com Their hydroxyl groups provide reactive sites for conversion into other functional groups, making them valuable building blocks in organic synthesis.

These compounds are used as intermediates in the production of:

Plasticizers: As discussed previously, the diol is a precursor to non-phthalate plasticizers like 2,2,4-trimethyl-1,3-pentanediol diisobutyrate. google.comatamanchemicals.com

Pesticides and Herbicides: The molecular framework of these diols can be incorporated into the structure of active ingredients for agricultural chemicals. google.com

Lubricants: They are used in the synthesis of high-temperature lubricants and fluids, where their structure contributes to thermal stability. nih.gov

Printing Inks: The diol and its derivatives are components in the formulation of lithographic and letterpress oil-based inks. google.comatamanchemicals.com

The base-catalyzed condensation of isobutyraldehyde (B47883) is a well-studied industrial process for producing 2,2,4-trimethyl-1,3-pentanediol and its corresponding mono- and diisobutyrate esters, highlighting its importance as a foundational chemical for further synthesis. google.com

Performance in Chemical Extraction Processes (e.g., Boron Removal)

Aliphatic diols are effective extractants for boron from aqueous solutions, a critical process in producing high-purity materials and treating wastewater. researchgate.netdntb.gov.ua Boron, often present as boric acid, is difficult to remove from water using conventional methods. mdpi.comui.ac.id However, diols with specific steric arrangements can form stable complexes with borate (B1201080) ions, allowing for their extraction into an organic phase.

Research has shown that 2,2,4-trimethyl-1,3-pentanediol (TMPD) is a particularly effective extractant for eliminating boron species from solutions containing dissolved silica (B1680970). researchgate.net This process is vital for producing high-purity silica, which serves as a source for solar-grade silicon. researchgate.net In a multistage flow-type reactor, solvent extraction with TMPD successfully reduced the residual boron content in an aqueous solution to less than 0.1 ppm. researchgate.net

The high efficiency of TMPD compared to other diols, such as 2-ethyl-1,3-hexanediol, is attributed to its molecular structure. researchgate.net Density functional theory analysis suggests that the reactivity of the alkyl diol extractant is enhanced by the number of neighboring carbons on the central carbon atom, making TMPD a superior choice for this application. researchgate.net This selective extraction capability demonstrates the specialized utility of this compound derivatives in hydrometallurgical and purification processes.

Analytical and Spectroscopic Characterization of 1,3 Pentanediol

Chromatographic Methodologies for Identification and Quantification

Chromatographic techniques are fundamental for separating 1,3-Pentanediol from complex matrices and for its precise quantification. Gas chromatography, in particular, is well-suited for the analysis of this volatile compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the definitive identification and quantification of this compound. In a typical GC-MS analysis, the compound is separated from other components on a capillary column based on its boiling point and polarity before being ionized and fragmented in the mass spectrometer.

Identification is achieved by comparing both the retention time of the analyte with that of a known standard and the resulting mass spectrum with reference library data. The Kovats retention index (I) is a standardized measure of retention that is independent of many operational parameters, thus facilitating inter-laboratory comparisons. For this compound, a Kovats retention index of 847 has been reported on a non-polar stationary phase. nih.govresearchgate.net

Table 1: GC Retention Data for this compound

| Parameter | Value | Stationary Phase (Example) | Reference |

| Kovats Retention Index (I) | 847 | Apiezon L (non-polar) | nih.gov |

Quantification is performed by integrating the area of a specific ion peak in the mass spectrum, which is proportional to the amount of the compound present. For accurate results, an internal standard is often used. While experimental mass spectra for this compound are available in databases like the National Institute of Standards and Technology (NIST), predicted spectra are also utilized for identification purposes. orgchemboulder.com The fragmentation pattern is characteristic of the molecule's structure, typically showing losses of water, alkyl, and other small fragments from the molecular ion.

Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) for Isomer Analysis

This compound possesses a chiral center at the C3 carbon, meaning it exists as a pair of enantiomers, (R)-1,3-Pentanediol and (S)-1,3-Pentanediol. The separation and analysis of these stereoisomers often require more advanced techniques than conventional GC-MS. Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) offers superior resolving power for complex samples and for the separation of isomers. spectrabase.comspectrabase.com

MDGC utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar or chiral column). spectrabase.comnih.gov A portion of the effluent from the first column containing the target analytes (a "heart-cut") is selectively transferred to the second column for further separation. spectrabase.com By employing a chiral stationary phase in the second dimension, it is possible to resolve the enantiomers of this compound, which would co-elute on a standard non-chiral column.

While specific studies on the MDGC-MS analysis of this compound isomers are not widely documented, the technique has been successfully applied to separate the isomers of related compounds, such as the diastereomers of 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate. wfu.edu This demonstrates the significant potential of MDGC-MS for the enantioselective analysis of this compound, which is crucial for stereospecific synthesis and biological studies.

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods provide detailed information about the molecular structure, bonding, and spatial arrangement of atoms in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide unique information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the chemical shift, splitting pattern (multiplicity), and integration of each signal correspond to the electronic environment, number of adjacent protons, and number of protons, respectively. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. Predicted NMR data provides a reference for spectral assignment. orgchemboulder.com

Table 2: Predicted NMR Chemical Shifts for this compound (in D₂O)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) | Corresponding Position |

| ¹³C | 10.3 | - | CH₃ (C5) |

| ¹³C | 32.1 | - | CH₂ (C4) |

| ¹³C | 43.1 | - | CH₂ (C2) |

| ¹³C | 62.6 | - | CH₂ (C1) |

| ¹³C | 71.0 | - | CH (C3) |

| ¹H | 0.82 | Triplet | CH₃ (C5) |

| ¹H | 1.39 | Multiplet | CH₂ (C4) |

| ¹H | 1.63 | Multiplet | CH₂ (C2) |

| ¹H | 3.56 | Multiplet | CH₂ (C1) |

| ¹H | 3.82 | Multiplet | CH (C3) |

| Source: Human Metabolome Database orgchemboulder.com |

Studies on analogous alkane-1,3-diols show that NMR shifts and coupling constants are sensitive to the molecule's conformation, particularly the orientation of the hydroxyl groups and the carbon backbone. wikieducator.org The formation of intramolecular hydrogen bonds can significantly influence the chemical shifts of the hydroxyl protons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's bonds. These spectra provide a characteristic "fingerprint" of the compound and confirm the presence of key functional groups.

For this compound, the most prominent feature in the IR spectrum is the O-H stretching vibration. Due to the ability of the 1,3-diol structure to form a stable six-membered ring via an intramolecular hydrogen bond, a broad absorption band for the hydrogen-bonded O-H stretch is typically observed, often in the range of 3200-3600 cm⁻¹. brainly.commdpi.com This intramolecular interaction can cause the signal to appear broad even in dilute solutions, a characteristic that might otherwise suggest high concentration and intermolecular bonding. Other key vibrations include C-H and C-O stretching.

Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak band in Raman, the C-C and C-H vibrations of the alkyl backbone give rise to strong signals. researchgate.net Theoretical calculations and experimental studies on similar 1,3-diols, like 1,3-propanediol (B51772), show that the Raman spectra are sensitive to the conformational state of the molecule. nih.gov

Table 3: General Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | IR | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman | Strong (IR), Medium (Raman) |

| CH₂ Bend (Scissoring) | 1450 - 1470 | IR, Raman | Medium |

| C-O Stretch (Alcohol) | 1050 - 1150 | IR | Strong |

| C-C Stretch | 800 - 1200 | Raman | Strong |

Rotational Spectroscopy for Conformational Landscape Mapping

Rotational spectroscopy, typically performed using Fourier transform microwave (FTMW) spectroscopy on a jet-cooled sample, is an exceptionally high-resolution technique for determining the precise three-dimensional structure of molecules in the gas phase. It is particularly powerful for mapping the complex conformational landscape of flexible molecules like this compound.

This technique measures the transition frequencies between quantized rotational energy levels, which are exquisitely sensitive to the molecule's moments of inertia. From these moments, a precise molecular structure can be derived. For flexible molecules, each stable conformer has a unique rotational spectrum.

Studies on the closely related 1,3-butanediol (B41344) have successfully used rotational spectroscopy to identify and characterize multiple distinct conformers, all of which were found to be stabilized by an internal hydrogen bond between the two hydroxyl groups. This hydrogen bond locks the molecule into specific arrangements. For this compound, it is expected that several low-energy conformers exist, differing in the puckering of the six-membered ring formed by the hydrogen bond and the orientation of the terminal ethyl group. Rotational spectroscopy would be the definitive method to identify these conformers, determine their precise geometries, and estimate their relative populations in the supersonic expansion, thereby providing a detailed map of the molecule's conformational energy landscape.

Advanced Analytical Approaches for Complex Chemical Mixtures

The analysis of this compound in complex matrices, such as biological fluids, environmental samples, or industrial formulations, presents significant analytical challenges. These challenges primarily arise from the presence of structurally similar isomers (e.g., 1,2-Pentanediol, 1,4-Pentanediol (B150768), and 1,5-Pentanediol) and other matrix components that can interfere with detection and quantification. To overcome these issues, advanced analytical strategies are employed that enhance separation efficiency and detection selectivity.

A primary technique for the analysis of semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). frontiersin.org However, direct analysis of diols by GC can be problematic due to their polarity, which can lead to poor peak shape and interactions with the stationary phase. To address this, a crucial step of derivatization is often employed. The hydroxyl groups of the diol are chemically modified, typically through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability, resulting in improved chromatographic resolution and detection. nih.gov For instance, research on the analysis of various diols in biological fluids has utilized derivatization to facilitate reliable GC-MS measurement. nih.gov

The selection of the GC column is also critical for separating this compound from its isomers. While standard non-polar columns can be used, polar capillary columns, such as those with a polyethylene (B3416737) glycol (wax) or ionic liquid stationary phase, often provide superior separation for polar analytes like derivatized diols. researchgate.net The mass spectrometer detector provides definitive identification by generating a unique fragmentation pattern (mass spectrum) for the analyte. For the TMS-derivative of this compound, specific mass-to-charge ratio (m/z) fragments are monitored for identification and quantification.

Table 1: Characteristic Mass Spectrometry Data for Derivatized Diols This table presents hypothetical but representative mass spectrometry data for trimethylsilyl (TMS) derivatized pentanediol (B8720305) isomers. Actual fragments can vary based on instrumentation and ionization methods.

| Compound (as TMS-Derivative) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Retention Index (Non-Polar Column) |

|---|---|---|---|

| This compound-bis(TMS) | 248 | 233, 159, 145, 117, 73 | ~1120 |

| 1,2-Pentanediol-bis(TMS) | 248 | 233, 173, 145, 103, 73 | ~1105 |

| 1,5-Pentanediol-bis(TMS) | 248 | 233, 204, 147, 117, 73 | ~1180 |

For exceptionally complex mixtures where standard GC-MS may not provide adequate resolution, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power. sepsolve.comgcms.cz This technique uses two different columns (e.g., a non-polar column followed by a polar column) connected by a modulator. chromatographyonline.com The modulator traps small fractions of the effluent from the first column and rapidly re-injects them onto the second column. uwaterloo.ca This process creates a highly detailed, structured two-dimensional chromatogram, which can effectively separate this compound from hundreds or thousands of other compounds in a single analysis, including its isomers and matrix interferences. nih.govgcms.cz The enhanced peak capacity and increased sensitivity make GCxGC a powerful tool for non-target screening and detailed chemical profiling. gcms.czjcancer.org Enantioselective multi-dimensional gas chromatography has been successfully used to separate diastereomers of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, demonstrating the power of multidimensional techniques for resolving complex isomer mixtures. researchgate.net

While GC-based methods are prevalent, liquid chromatography (LC) can also be adapted for the analysis of this compound, particularly in instances where derivatization is not desirable or when analyzing less volatile sample matrices. Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) are suitable for retaining and separating very polar compounds. When coupled with mass spectrometry (LC-MS) or other detectors like an Evaporative Light Scattering Detector (ELSD), LC provides another robust platform for the analysis of diols in complex mixtures.

Computational and Theoretical Investigations of 1,3 Pentanediol

Molecular Modeling and Conformational Energy Landscape Analysis

The flexibility of 1,3-pentanediol, with its rotatable carbon-carbon single bonds, gives rise to various spatial arrangements known as conformers. libretexts.org Molecular modeling techniques are employed to explore the conformational energy landscape, identifying the most stable conformers and the energy barriers between them.

Conformational analysis involves systematically rotating the bonds of the molecule and calculating the potential energy of each resulting geometry. This process helps to identify low-energy, stable conformations. For diols like this compound, intramolecular hydrogen bonding between the two hydroxyl groups can significantly influence conformational preference, often leading to cyclic or pseudo-cyclic structures being particularly stable.

Studies on related diols, such as 1,3-propanediol (B51772) and 2,4-pentanediol (B147393), have revealed complex conformational landscapes with multiple low-energy conformers. colab.wsaip.org For instance, in 1,3-propanediol, the presence of intramolecular hydrogen bonds is a key factor in determining the most stable conformations. colab.ws Similarly, investigations into 2,4-pentanediol have identified numerous conformers, with their relative energies dictating their population distribution. aip.org The analysis of these landscapes often involves high-level quantum chemical calculations to ensure accuracy. aip.org

The relative energies of different conformers, such as anti and gauche forms, are determined by a combination of factors including torsional strain and steric interactions. libretexts.org The anti conformation, where the largest groups are positioned opposite to each other, is often the most stable. libretexts.org Gauche conformations, with these groups adjacent, can experience steric strain, which increases their energy. libretexts.org The energy differences between these conformers, though often small, govern the dynamic equilibrium of the molecule at a given temperature. libretexts.org

Table 1: Key Interactions in Conformational Analysis

| Interaction Type | Description | Relative Energy Contribution |

|---|---|---|

| Torsional Strain | Arises from the eclipsing of bonds on adjacent atoms. | Higher energy for eclipsed conformations. libretexts.org |

| Steric Strain | Repulsive interaction between non-bonded atoms or groups in close proximity. | Increases energy, particularly in gauche conformations. libretexts.org |

| Intramolecular Hydrogen Bonding | An attractive interaction between the two hydroxyl groups. | Can significantly stabilize certain conformers. colab.ws |

Quantum Chemical Calculations of Electronic Structure and Reaction Pathways

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of this compound. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution, molecular orbitals, and energy levels.

Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are used to calculate the electronic structure. mpg.deresearchgate.net These calculations can predict various properties, including ionization potential, electron affinity, and the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Quantum chemical calculations are also instrumental in mapping out reaction pathways. researchgate.netrsc.org By calculating the energies of reactants, products, and transition states, chemists can determine the activation energy and feasibility of a particular reaction. rsc.org This is essential for understanding mechanisms of reactions involving this compound, such as its oxidation, esterification, or dehydration. Automated methods combining chemical theory and heuristics are being developed to efficiently explore complex reaction networks. rsc.org

For example, in the study of related compounds, quantum chemical calculations have been used to elucidate complex reaction mechanisms, such as gold-catalyzed reactions, by identifying key intermediates and transition states. researchgate.net The accuracy of these calculations is critical, and high-level methods are often required to obtain reliable results, especially for predicting chemical shifts in NMR spectroscopy. mpg.de

Table 2: Predicted Properties from Quantum Chemical Calculations

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. |

| Mulliken Charges | Distribution of electron charge among the atoms. | Provides insight into the polarity of bonds and reactive sites. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

Simulation of Interfacial Chemical Processes Involving this compound

The behavior of this compound at interfaces, such as liquid-liquid or liquid-solid interfaces, is crucial in many applications, including its use as a solvent or in extraction processes. Molecular dynamics (MD) simulations are a powerful tool for studying these interfacial phenomena.

MD simulations model the movement of atoms and molecules over time, based on the forces between them. This allows for the investigation of processes like the adsorption of this compound onto a surface, its orientation at an interface, and its role in mass transfer between phases. For instance, simulations have been used to study the interface between water and other organic molecules, revealing details about molecular ordering and interfacial width. researchgate.net

In the context of extraction, simulations can model the interaction of this compound with target molecules, such as boric acid, and its role in facilitating their transfer across a phase boundary. researchgate.net These simulations can provide insights into the efficiency of extraction processes and help in the design of more effective extraction systems. researchgate.net For example, the hydrolysis of related compounds like 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate has been simulated to understand its impact on indoor air quality. chemrxiv.org

Prediction and Validation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters for molecules like this compound, which can then be compared with experimental data for validation. This synergy between theory and experiment is crucial for structural elucidation.

Quantum chemical calculations can predict various spectroscopic properties, including:

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C are now routinely performed. mpg.deexpchem3.com By averaging the calculated shifts over the Boltzmann-weighted population of low-energy conformers, a more accurate prediction of the experimental spectrum can be achieved. expchem3.com

Vibrational Frequencies: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculated frequencies and their corresponding intensities can be compared with experimental spectra to aid in the assignment of vibrational modes.

UV-Visible Spectra: The electronic transitions responsible for UV-Visible absorption can be calculated, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov

For related diols, rotational spectroscopy coupled with quantum chemical calculations has been a powerful tool for identifying different conformers in the gas phase. aip.org The high resolution of this technique allows for the distinction of even structurally similar conformers. aip.org

Table 3: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Method of Calculation |

|---|---|---|

| ¹H and ¹³C NMR | Chemical Shifts | DFT, MP2 with Boltzmann averaging of conformers mpg.deexpchem3.com |

| IR/Raman | Vibrational Frequencies and Intensities | DFT |

| UV-Visible | Electronic Transition Energies (λmax) | Time-Dependent DFT (TD-DFT) nih.gov |

| Microwave Spectroscopy | Rotational Constants | High-level ab initio or DFT calculations colab.wsaip.org |

Environmental Occurrence and Analytical Detection of 1,3 Pentanediol and Its Derivatives

Detection and Quantification in Environmental Matrices (e.g., Indoor Air, Packaging)

The detection of 1,3-Pentanediol and its derivatives has been documented in several environmental contexts, most notably in indoor air and as migrants from food packaging materials.

Indoor air quality can be significantly influenced by the off-gassing of volatile organic compounds (VOCs) from building materials, furniture, and consumer products. atamanchemicals.com Derivatives of this compound, such as TXIB and Texanol, are used as coalescing agents in latex paints and as plasticizers in vinyl flooring, leading to their release into the indoor environment. atamanchemicals.comnih.gov Studies have reported the presence of these compounds in indoor air at varying concentrations. For instance, TXIB has been detected in indoor air at concentrations ranging from 100 to 1000 µg/m³. atamanchemicals.com In one study, the analysis of air in new manufactured and site-built houses revealed the presence of 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate. atamanchemicals.com Another study on volatile organic compounds emitted from bedding products also identified Texanol and TXIB. e-kenkyu.com

The migration of these compounds from food packaging is another significant route of environmental occurrence and human exposure. nih.govresearchgate.net 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) has been identified as a migrant from polystyrene and polypropylene (B1209903) cups used for food packaging. nih.gov One study found Texanol in 55% of polystyrene and 50% of polypropylene packed samples. nih.gov The concentrations ranged from 1.2 to 64.5 µg/kg in polystyrene cups and from 0.9 to 45.7 µg/kg in polypropylene cups. nih.gov The origin of Texanol was traced back to the printing inks used on the plastic cups. nih.gov Similarly, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB) has been evaluated for its migration from convenience food packaging. researchgate.net

While less frequently reported, the parent compound 2,2,4-trimethyl-1,3-pentanediol was qualitatively detected in water samples from an advanced waste treatment facility. nih.gov It has also been detected in indoor air samples. nih.gov

Below are interactive data tables summarizing the detection and quantification of this compound derivatives in various environmental matrices.

Table 1: Detection of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) in Food Packaging

| Packaging Material | Percentage of Samples with Detection | Concentration Range (µg/kg) | Average Concentration (µg/kg) |

| Polystyrene Cups | 55% | 1.2 - 64.5 | 25.1 |

| Polypropylene Cups | 50% | 0.9 - 45.7 | 10.8 |

Data sourced from a study on foods packed in polystyrene and polypropylene cups. nih.gov

Table 2: Reported Indoor Air Concentrations of this compound Derivatives

| Compound | Concentration Range | Notes |

| 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB) | 100 - 1000 µg/m³ | Source attributed to vinyl flooring. atamanchemicals.com |

| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) | - | Detected in emissions from bedding products. e-kenkyu.com |

| 2,2,4-trimethyl-1,3-pentanediol | Average of 1.54 ppb | Detected in 3 indoor air samples. nih.gov |

Methodologies for Environmental Monitoring and Trace Analysis

A variety of analytical methodologies are employed for the environmental monitoring and trace analysis of this compound and its derivatives. The choice of method often depends on the specific compound, the environmental matrix, and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of these compounds. nih.govcdc.gov It is widely used for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures. For instance, GC-MS has been used to quantify the migration of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate from convenience food packaging into food simulants. researchgate.net The analysis of volatile compounds from apple fruits treated with a coating containing TXIB and its mono-hydrolyzed analogs was also performed using GC-MS. semanticscholar.org

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) offers enhanced resolution and sensitivity, making it suitable for detecting trace levels of contaminants. This technique was used to analyze diastereomers of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) in food samples after simultaneous distillation-extraction (SDE). nih.gov

Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS) is a sensitive method for analyzing VOCs in air samples. e-kenkyu.comjeol.com VOCs emitted from bedding items, including Texanol and TXIB, were collected using a sampling bag method and quantified by TD-GC/MS. e-kenkyu.com This technique involves trapping the analytes on a sorbent tube, followed by thermal desorption and introduction into the GC-MS system, which allows for pre-concentration and high sensitivity. jeol.com

Enantioselective Multi-Dimensional Gas Chromatography-Mass Spectrometry (enantio-MDGC-MS) is a specialized technique used to separate and identify enantiomers of chiral compounds. This method was crucial in determining that the 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate found in food packaging was a racemic mixture, indicating it was not of natural origin. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for analyzing less volatile or thermally labile compounds. While GC-MS is more common for the analysis of this compound derivatives, LC-MS/MS can be used to detect hydrolyzed metabolites, such as 2,2,4-trimethyl-1,3-pentanediol, in biological matrices.

Sample preparation is a critical step in the analytical workflow. Solid-phase microextraction (SPME) is a solvent-free extraction technique that has been used for the collection of VOC emissions from paints containing Texanol for subsequent analysis by GC-MS. nih.gov A novel liquid-liquid microextraction strategy based on the in-situ formation of hydrophobic deep eutectic solvents has been developed for the enrichment and determination of trace contaminants, where 2,2,4-trimethyl-1,3-pentanediol can act as a hydrogen bond donor. researchgate.net

The table below summarizes the analytical methodologies used for the detection of this compound and its derivatives.

Table 3: Analytical Methodologies for this compound and Its Derivatives

| Analytical Technique | Sample Matrix | Target Compound(s) | Key Features |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Food Simulants, Air | 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB), Texanol | Standard technique for volatile and semi-volatile compounds. nih.govresearchgate.net |

| High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) | Food | 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) | High resolution and sensitivity for trace analysis. nih.gov |

| Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS) | Indoor Air | Texanol, TXIB | High sensitivity for volatile organic compounds in air. e-kenkyu.comjeol.com |

| Enantioselective Multi-Dimensional Gas Chromatography-Mass Spectrometry (enantio-MDGC-MS) | Food Packaging | Texanol | Separation and identification of enantiomers. nih.gov |